2-Chloro-6-(piperidin-1-yl)pyridine
Overview
Description
2-Chloro-6-(piperidin-1-yl)pyridine is a heterocyclic organic compound with the molecular formula C10H13ClN2 It features a pyridine ring substituted with a chlorine atom at the second position and a piperidine ring at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(piperidin-1-yl)pyridine typically involves the nucleophilic substitution reaction of 2,6-dichloropyridine with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process. The reaction conditions often include heating the mixture to reflux in a suitable solvent like dimethylformamide or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Reduced piperidine derivatives.
Scientific Research Applications
2-Chloro-6-(piperidin-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(piperidin-1-yl)pyridine
- 2-Chloro-4-(piperidin-1-yl)pyridine
- 2-Chloro-3-(piperidin-1-yl)pyridine
Uniqueness
2-Chloro-6-(piperidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine and piperidine substituents influences its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-6-piperidin-1-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCPWOMTHWJBGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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